

Tallimustine Hydrochloride: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tallimustine hydrochloride*

Cat. No.: *B1234030*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tallimustine hydrochloride, also known as FCE 24517, is a synthetic derivative of distamycin A, a natural product known for its ability to bind to the minor groove of DNA.[1][2] As a member of the benzoyl nitrogen mustard family, tallimustine was developed as a potent anti-tumor agent.[3] Its unique mechanism of action, which combines sequence-specific DNA binding with alkylating activity, distinguishes it from classical DNA alkylating agents and has made it a subject of significant interest in cancer research.[4][5] This technical guide provides a comprehensive overview of **tallimustine hydrochloride**, focusing on its core function as a DNA alkylating agent, its mechanism of action, and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties

Tallimustine hydrochloride is a complex molecule with the chemical formula $C_{32}H_{39}Cl_3N_{10}O_4$. [6] Its structure features the distamycin A backbone, which is responsible for its affinity for AT-rich regions in the DNA minor groove, and a benzoyl mustard group, which confers its alkylating capability.[3][5]

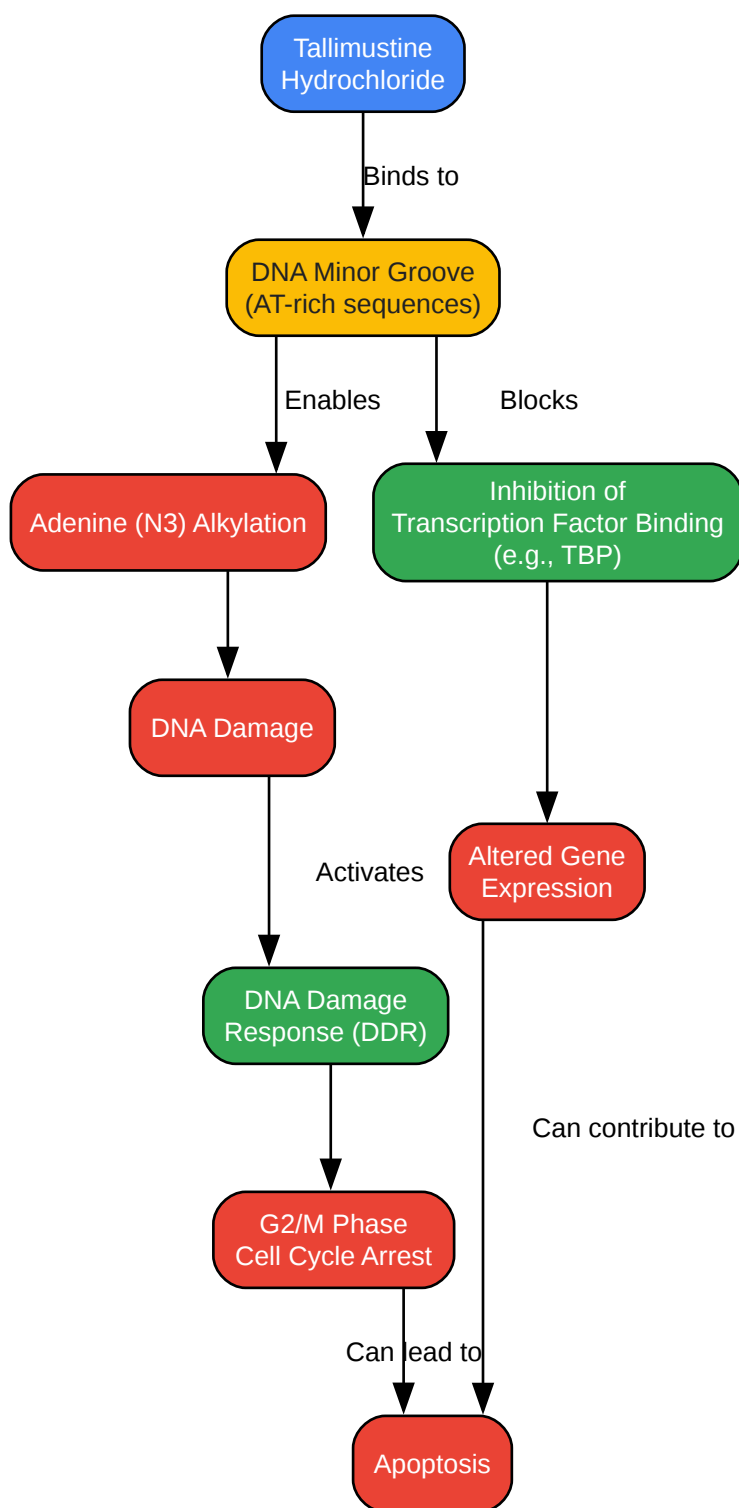
Property	Value	Reference
Chemical Formula	C32H39Cl3N10O4	[6]
Molecular Weight	734.08 g/mol	[6]
CAS Number	118438-45-2	[6]
Synonyms	FCE 24517, PNU-152241	[2][5]

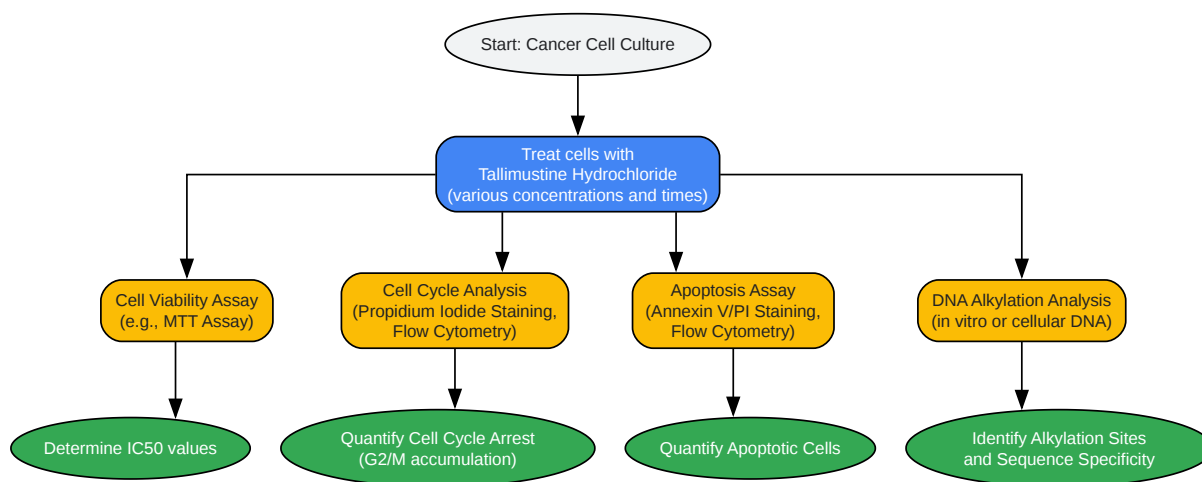
Mechanism of Action: DNA Alkylation

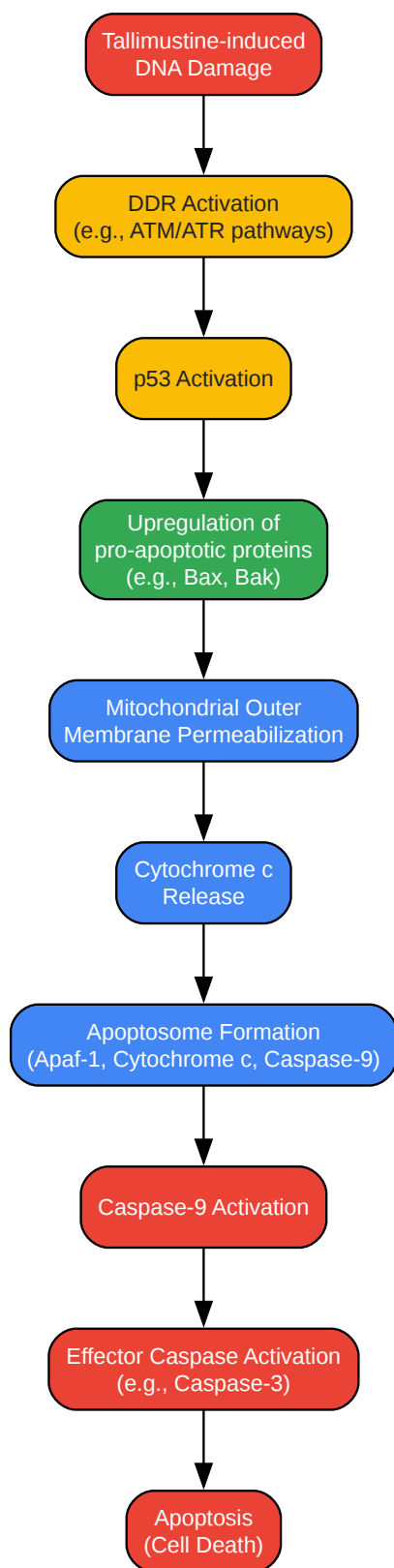
Unlike traditional alkylating agents that primarily target the N7 position of guanine in the major groove of DNA, tallimustine exhibits a distinct mechanism of action.[7][8][9]

- **Minor Groove Binding:** The distamycin A moiety of tallimustine facilitates its binding to AT-rich sequences within the minor groove of DNA.[3][5] This initial binding is a non-covalent interaction.
- **Sequence-Specific Alkylation:** Following minor groove binding, the benzoyl mustard group of tallimustine covalently alkylates the N3 position of adenine bases.[4][5] This alkylation is highly sequence-specific, with a preference for the consensus sequence 5'-TTTTGA-3'. [4][9] Alkylation has also been observed in 5'-TTTTAA-3' sequences.[9]
- **DNA Damage and Cellular Consequences:** The formation of tallimustine-DNA adducts leads to significant DNA damage. This damage can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5] Notably, tallimustine-induced DNA damage does not appear to be efficiently repaired by cellular DNA repair mechanisms.[10]

Signaling Pathway of Tallimustine-Induced DNA Damage and Cell Cycle Arrest







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